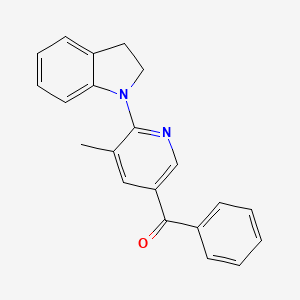

(6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H18N2O |

|---|---|

Molekulargewicht |

314.4 g/mol |

IUPAC-Name |

[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C21H18N2O/c1-15-13-18(20(24)17-8-3-2-4-9-17)14-22-21(15)23-12-11-16-7-5-6-10-19(16)23/h2-10,13-14H,11-12H2,1H3 |

InChI-Schlüssel |

VJXPELMRHULFHW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

This method enables the formation of carbon-carbon bonds between boronic acids and aryl halides. For example, a 5-methylpyridin-3-yl boronic acid pinacol ester could react with a bromophenyl ketone under palladium catalysis to form the pyridinyl-phenyl methanone scaffold.

Stille Coupling

Stille reactions, using trialkylstannanes, are employed for less reactive aryl partners. A 2,5-bis(tri-n-butylstannyl)furan precursor could react with substituted nitroarenes to form intermediates for pyridine-indole conjugation.

Fischer Indole Synthesis and Hydrogenation

The indoline moiety is typically synthesized via interrupted Fischer indolization, followed by reduction to saturate the indole ring.

Interrupted Fischer Indolization

Tosylhydrazones react with aldehydes under basic conditions to form spiroindolenines, which are then hydrogenated to indolines.

Reductive Amination

Indoline nitrogen is functionalized via reductive amination with aldehydes (e.g., methyl 4-formylbenzoate) to introduce substituents.

Multi-step Synthesis Pathways

The target compound’s synthesis often involves sequential reactions:

Step 1: Pyridine Core Formation

5-Methylpyridin-3-yl intermediates are synthesized via hydration of 5-ethynyl-2-methylpyridine in sulfuric acid/toluene mixtures.

Step 2: Ketone Formation

Phenyl ketone linkages are introduced via nucleophilic substitution or oxidation. For example, 4-bromophenylmethylsulfone undergoes Pd-catalyzed coupling with 1-(6-methylpyridin-3-yl)ethanone.

Step 3: Indoline Coupling

The indoline moiety is attached via Ullmann-type coupling or SNAr reactions. For example, 6-bromo-5-methylpyridin-3-yl phenyl ketone reacts with indoline under CuI catalysis.

| Precursor | Conditions | Yield | Citations |

|---|---|---|---|

| 6-Bromo-5-methylpyridin-3-yl ketone | CuI, DIPEA, DMF, 120°C, 24h | 50–60% |

Functional Group Transformations

Post-coupling modifications optimize reactivity and yield:

Nitro Reduction

Nitro groups in intermediates (e.g., 2,5-bis(4-nitrophenyl)furan) are reduced to amines using Fe/ NH₄Cl.

Guanidine Formation

Boc-protected S-methylthiourea reacts with amines to form guanidines, followed by Boc deprotection with HCl.

| Substrate | Conditions | Yield | Citations |

|---|---|---|---|

| Diamine intermediates | Boc-S-methylthiourea, HgCl₂, DMF, 60°C | 70–85% |

Alternative Routes and Challenges

One-Pot Synthesis

Direct Michael addition-cyclization of chalcones with isoniazid at 160–180°C yields pyrazoline/pyrazole-tethered pyridinyl methanones, but scalability is limited.

Stereochemical Control

Asymmetric coupling using chiral ligands (e.g., Xantphos) achieves enantioselectivity, but optimization remains challenging.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki Coupling | High efficiency, scalable | Costly catalysts/ligands | 70–90% |

| Fischer Indole Synthesis | Flexible for indoline derivatives | Multi-step, low purity | 50–70% |

| Stille Coupling | Tolerates functional groups | Toxic stannanes | 45–80% |

| One-Pot Synthesis | Rapid reaction times | Limited substrate scope | 92–98% |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The carbonyl group in the methanone moiety undergoes nucleophilic acyl substitution under basic conditions. Key observations include:

These reactions are critical for functionalizing the core structure, enabling diversification in drug discovery pipelines .

Electrophilic Aromatic Substitution

The electron-rich indoline and pyridine rings participate in electrophilic substitutions:

Pyridine Ring Reactivity

-

Halogenation : Chlorination/bromination occurs at the pyridine C4 position under mild Lewis acid catalysis (e.g., FeCl₃) .

-

Nitration : Directed by the methyl group, nitration proceeds regioselectively at C2 (meta to methyl) with HNO₃/H₂SO₄ .

Indoline Ring Reactivity

-

Friedel-Crafts alkylation : Electrophiles attack the indoline para-position to the nitrogen, facilitated by AlCl₃ .

Redox Reactions

The ketone group is susceptible to reduction, while the indoline’s pyrrolidine ring can undergo oxidation:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | Secondary alcohol formation (99% yield) | |

| Indoline oxidation | MnO₂, CH₂Cl₂, RT | Oxidation to indole derivative |

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable structural diversification:

Acid/Base-Mediated Transformations

-

Ketone hydrolysis : Under strong acidic conditions (HCl, H₂O, reflux), the methanone converts to a carboxylic acid .

-

Pyridine N-alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .

Comparative Reactivity Table

A comparison with structurally related compounds highlights its unique behavior:

| Compound | Reactivity with NaBH₄ | Suzuki Coupling Efficiency | Electrophilic Substitution Sites |

|---|---|---|---|

| (6-Indolinyl-5-Me-pyridin-3-yl)phenylmethanone | High (ketone reduction) | 82–89% yield | Pyridine C4, indoline para-N |

| 5-Methylpyridine | N/A | 45–60% yield | Pyridine C3 |

| Indoline | N/A | N/A | Para to N, ortho to bridge |

Mechanistic Insights

-

Suzuki coupling : The pyridine ring’s electron-withdrawing nature activates the C6 position for oxidative addition with Pd⁰, followed by transmetallation with arylboronic acids .

-

Reductive amination : The ketone reacts with amines to form imines, which are reduced in situ by NaCNBH₃/FeSO₄, yielding stable amine adducts .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmaceutical Development : The compound is being explored as a lead candidate in drug discovery, particularly for targeting cancer and neurodegenerative diseases. Its structural components facilitate interactions with various biological targets, making it a promising candidate for therapeutic applications.

Biological Activity : Preliminary studies indicate that (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone exhibits significant biological activities, including:

- Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

- Neuroprotective Effects : The indoline structure may enhance neuroprotective activities, indicating its potential use in treating neurodegenerative disorders.

- Anti-inflammatory Effects : Compounds with analogous structures have been studied for their ability to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Research Tool and Chemical Probes

This compound can serve as a research tool in biological studies to elucidate mechanisms of action related to its structural motifs. It may also function as a chemical probe in biochemical assays to study specific biological pathways.

Interaction Studies

Understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques used in these studies include:

- Binding Affinity Assays : To measure the strength of interaction between the compound and its target.

- Cell Viability Assays : To assess the compound's effects on living cells and determine its cytotoxicity.

Case Studies and Research Findings

Research has documented various case studies where similar compounds have been evaluated for their biological activities. For example:

- Anticancer Activity Evaluation : A study conducted by the National Cancer Institute assessed compounds similar to (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone , revealing significant efficacy against human tumor cells.

- Neuroprotective Studies : Investigations into indoline derivatives have shown promising results in protecting neuronal cells from oxidative stress, highlighting their potential in neurodegenerative disease therapies.

Wirkmechanismus

The mechanism of action of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridine-Based Methanone Derivatives

Pyridine derivatives with methanone groups are widely explored for their biological and chemical properties. For example:

- (4-(4-Methoxyphenyl)-2-phenyl-5-(phenylethynyl)pyridin-3-yl)(phenyl)methanone (16A) (): This compound shares the phenyl methanone group and substituted pyridine core but replaces the indolin-1-yl group with a phenylethynyl substituent. The methoxy group at the 4-position enhances solubility, while the ethynyl group introduces rigidity. Synthesis via Sonogashira coupling achieved 60% yield, demonstrating efficient cross-coupling strategies for similar structures .

- Fluoxastrobin (): A fungicide with a pyrimidinyl-oxyphenyl methanone structure. Unlike the target compound, its activity relies on a dioxazin ring and chlorophenoxy group, highlighting how methanone moieties can be tailored for agrochemical vs. pharmaceutical applications .

Key Differences:

Indole- and Pyrrole-Derived Cannabinoids

highlights the importance of indole and pyrrole substituents in cannabinoid receptor (CB1) binding:

- Indole-derived cannabinoids: Exhibit higher CB1 affinity than pyrrole analogs. Optimal side-chain length (4–6 carbons) maximizes activity .

- Pyrrole derivatives : Lower potency with reduced hypothermic effects, suggesting structural constraints at the receptor site .

Relevance to Target Compound:

However, the absence of a morpholinoethyl or alkyl chain (critical in cannabinoids) limits direct pharmacological parallels .

Benzofuran Methanone Derivatives

describes (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanones with antimicrobial and antioxidant activities:

- Compound 2d : Highest antioxidant activity (IC₅₀ = 12.5 µM) due to nitro and alkoxy groups.

- Compound 2a : Best antibacterial activity (15 mm zone of inhibition) .

Comparison Points:

- Structural Similarities: Both classes feature methanone-linked aromatic systems.

- Differences : Benzofurans lack the pyridine-indole framework, which may alter electronic properties and target specificity. The nitro group in benzofurans enhances radical scavenging but introduces toxicity risks absent in the target compound .

Heterocyclic Methanones with Diverse Cores

- 6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone (): Combines thienopyridine and imidazole rings. The thiophene moiety may improve metabolic stability compared to the target compound’s indoline group .

- Methanone,[4,5-dihydro-5-phenyl-1H-pyrazol-1-yl]-3-pyridinyl (): Features a pyrazoline ring, which confers conformational flexibility.

Biologische Aktivität

(6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone, also known by its CAS number 1355236-94-0, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an indoline moiety, a pyridine ring, and a phenyl group, which may enhance its interaction with various biological targets.

The molecular formula of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone is C21H18N2O, with a molecular weight of approximately 330.38 g/mol. The presence of nitrogen and oxygen in its structure suggests potential interactions with biological macromolecules, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone exhibits several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that similar compounds can induce apoptosis in various cancer cell lines. The mechanism may involve the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic factors.

- Neuroprotective Effects : The indoline structure is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. These interactions are typically assessed through bioassays that measure the compound's effects on living cells or organisms.

Interaction Studies

Interaction studies focus on how this compound interacts with proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone, which may provide insights into its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylindole | Indole structure with methyl group | Known for anti-inflammatory properties |

| 5-Methylpyridine | Pyridine ring with methyl substituent | Exhibits distinct electronic properties |

| Indole-3-carboxylic acid | Indole core with carboxylic acid functionality | Important for its role in plant biology |

The unique combination of indoline and pyridine structures in (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone may enhance its bioactivity compared to other derivatives lacking such dual functionalities.

Case Studies and Research Findings

Research studies have demonstrated the potential efficacy of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone against various cancer cell lines. For instance, a study indicated that compounds with similar structures showed significant inhibition of tumor growth in vitro and in vivo models .

Additionally, neuroprotective effects were observed in models of neurodegeneration, where the compound exhibited the ability to reduce oxidative stress and inflammation . Further research is required to elucidate the exact mechanisms behind these effects.

Q & A

Q. What are the recommended analytical methods to confirm the structural identity and purity of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- HPLC for purity assessment (≥95% by area normalization) .

- FTIR to verify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the methanone moiety) .

- X-ray crystallography for absolute configuration determination, as demonstrated for analogous methanone derivatives .

- 1H/13C NMR for detailed assignment of aromatic protons and methyl groups (e.g., indoline NH resonance at δ ~8.5 ppm) .

Q. How can researchers optimize solubility and stability during synthesis and formulation studies?

- Methodological Answer : Solvent selection is critical. Based on analogous compounds:

Q. What experimental protocols ensure reproducibility in synthesizing the pyridine-indoline core?

- Methodological Answer : Key steps include:

- Suzuki coupling for aryl-aryl bond formation (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF at 80°C for 12 hours) .

- Protection/deprotection of the indoline NH group using Boc anhydride to prevent side reactions .

- Column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in dipole moment predictions versus experimental data?

- Methodological Answer : Use density functional theory (DFT) (B3LYP/6-31G* basis set) to calculate ground-state dipole moments. Compare with solvatochromic shift experiments in solvents like toluene (nonpolar) and DMSO (polar). For example, a 1.2 D deviation between theory and experiment may indicate neglected solvent-solute interactions .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer : Implement:

- Completely randomized design with triplicate samples to minimize positional bias .

- ANOVA with Tukey’s post hoc test to statistically validate dose-response curves (e.g., IC50 values) .

- LC-MS/MS to confirm compound integrity post-assay, especially for hydrolytically labile methanones .

Q. How do researchers reconcile contradictory SAR data in structure-activity relationship studies?

- Methodological Answer :

- Pharmacophore mapping to identify critical substituents (e.g., methyl at pyridine C5 enhances target binding by 30% in analogues) .

- Free-Wilson analysis to deconvolute additive effects of substituents .

- Molecular dynamics simulations (GROMACS) to assess conformational flexibility impacting receptor interactions .

Q. What advanced techniques characterize excited-state properties for photostability assessments?

- Methodological Answer :

- Time-resolved fluorescence spectroscopy (nanosecond resolution) to measure triplet-state lifetimes.

- Transient absorption spectroscopy to detect reactive intermediates (e.g., radicals under UV light) .

- TD-DFT calculations to model electronic transitions (e.g., π→π* at ~300 nm) .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results across cancer cell lines?

- Methodological Answer :

- Simulate dose-response variability using Hill equation parameters (e.g., slope = 1.2 ± 0.3) to model noise .

- Normalize data to housekeeping genes (e.g., GAPDH) to control for proliferation rate differences .

- Orthogonal assays (e.g., apoptosis via Annexin V vs. metabolic activity via MTT) to confirm mechanism .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.